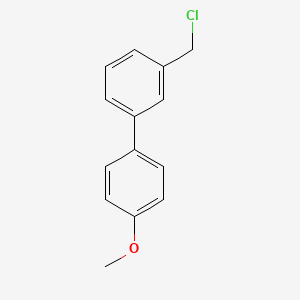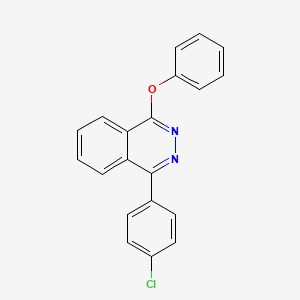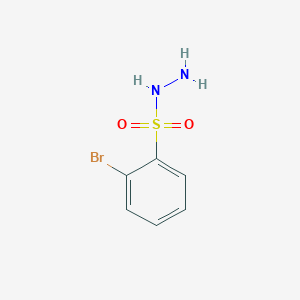
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- typically involves the sulfonation of an indole precursor followed by the introduction of the n-(1,1-dimethylpropyl) group. Common reagents used in the synthesis include sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1h-Indole-5-sulfonamide: Lacks the n-(1,1-dimethylpropyl) group but shares the sulfonamide functionality.
2,3-Dihydro-1h-indole-5-sulfonamide: Similar structure but without the n-(1,1-dimethylpropyl) group.
N-(1,1-Dimethylpropyl)-1h-indole-5-sulfonamide: Similar but may differ in the position of the substituents.
Uniqueness
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- is unique due to the presence of both the sulfonamide and n-(1,1-dimethylpropyl) groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Propriétés
Formule moléculaire |
C13H20N2O2S |
|---|---|
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
N-(2-methylbutan-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-13(2,3)15-18(16,17)11-5-6-12-10(9-11)7-8-14-12/h5-6,9,14-15H,4,7-8H2,1-3H3 |
Clé InChI |
XLYPLAAGSCYKAS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)



![Quinoline, 8-[(chloromethyl)thio]-](/img/structure/B12123450.png)



![(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12123476.png)
![3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B12123479.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)

